4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline
Description
4-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline is a nitroaniline derivative characterized by a chloro-substituted aromatic ring, a nitro group at the 2-position, and a benzyl substituent bearing 3-chloro-4-methoxy groups. Safety data indicate hazards such as toxicity (acute oral LD50: 300–2000 mg/kg), environmental persistence, and flammability .
Properties
IUPAC Name |
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-21-14-5-2-9(6-11(14)16)8-17-12-4-3-10(15)7-13(12)18(19)20/h2-7,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJUBTYSRLSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by a Friedel-Crafts alkylation reaction using 3-chloro-4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Ammonia or thiol, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, water or acetone solvent.
Major Products
Reduction: 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-aminoaniline.
Substitution: Corresponding substituted anilines or thiols.
Oxidation: 4-chloro-N-[(3-chloro-4-hydroxyphenyl)methyl]-2-nitroaniline.
Scientific Research Applications
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Toxicity and Reactivity
4-Chloro-N-Ethyl-2-Nitroaniline ()
- Structural Difference : Replaces the benzyl group with an ethyl chain.
- Toxicity: Simpler alkyl chains may reduce bioaccumulation compared to the aromatic benzyl group in the target compound.
2-Chloro-4-Nitroaniline (2C4NA) vs. 4-Chloro-2-Nitroaniline (4C2NA) ()
- Toxicity : 2C4NA exhibits higher hepatotoxicity (58% viability loss vs. 63% for 4C2NA at 2 mM) and glutathione (GSH) depletion (10 vs. 13 mM/10⁶ cells), attributed to nitro group positioning influencing electron withdrawal and metabolic activation .
- Implication : The target compound’s 3-chloro-4-methoxybenzyl group may mitigate toxicity via steric shielding or altered metabolic pathways compared to simpler chloro-nitroanilines.
Catalytic Reduction Behavior
2-Nitroaniline Reduction ()
- Reaction: AgNi@ZnO catalysts reduce 2-nitroaniline to o-phenylenediamine in 30 seconds (rate constant: 0.12 s⁻¹).
- Comparison : The target compound’s bulky benzyl substituent may slow reduction kinetics due to steric effects, though its electron-withdrawing nitro and chloro groups could enhance susceptibility to catalytic hydrogenation.
Structural and Crystallographic Comparisons
Schiff Base Analogs ()
- Example : 4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline () has a thienyl group instead of methoxybenzyl.
- Crystallography : Thienyl analogs exhibit planar geometries favoring π-π stacking, while the target compound’s methoxy group may introduce torsional strain, altering packing efficiency.
Hydrogen Bonding Patterns ()
- Graph Set Analysis: Nitroanilines often form C(6) chains via N–H···O hydrogen bonds. The target compound’s methoxy group may participate in C–H···O interactions, modifying crystal lattice stability compared to non-methoxy analogs.
Nitrosoaniline Derivatives ()
- Example: 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline () is synthesized via ethanol reflux (78% yield).
- Comparison : The target compound likely requires multi-step synthesis (e.g., benzylation of 4-chloro-2-nitroaniline), with yields influenced by the steric bulk of the 3-chloro-4-methoxybenzyl group.
Biological Activity
Overview
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline is an aromatic amine characterized by its unique structural features, including chloro, methoxy, and nitro functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in scientific research.
- Molecular Formula : C₁₄H₁₂Cl₂N₂O₃
- Molecular Weight : 327.16 g/mol
- CAS Number : 478259-77-7
The biological activity of 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to cytotoxic effects. The presence of chloro and methoxy groups may enhance its binding affinity to specific enzymes or receptors, potentially influencing various biological pathways.
Anticancer Potential
The compound has been explored for its anticancer properties. In vitro studies suggest that the reduction of the nitro group can produce metabolites that may exhibit cytotoxicity against cancer cells. For instance, metabolites formed during the reduction process have been shown to interact with DNA, potentially leading to mutagenic effects .
Acute Toxicity
In toxicokinetic studies involving rats, 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline was rapidly absorbed and metabolized. The compound was found in various tissues shortly after administration, with significant concentrations detected in the kidneys and bladder .
Mutagenicity and Carcinogenicity
While some studies indicate potential mutagenic effects due to the formation of reactive metabolites, in vivo assays have shown that it does not significantly increase micronucleated polychromatic erythrocytes at high doses . However, alerts for mutagenicity based on its molecular structure have been noted in QSAR analyses .
Case Studies and Research Findings
- Toxicokinetics Study :
- Mutagenicity Assays :
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-chloro-2-nitroaniline | Lacks methoxy group | Limited antimicrobial activity |
| 3-chloro-4-methoxyaniline | Lacks nitro group | Antimicrobial properties |
| 4-chloro-N-methyl-2-nitroaniline | Methyl instead of benzyl group | Similar cytotoxic potential |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline, and how can reaction conditions be optimized?
- Methodology : Condensation reactions between substituted anilines and aldehydes/ketones are commonly employed. For example, describes a reflux method using ethanol as a solvent for synthesizing structurally similar Schiff base derivatives. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to aniline), reflux duration (1–2 hours), and solvent choice (ethanol or methanol for solubility control). Yield optimization often requires pH adjustments or catalytic acid/base additives .
- Validation : High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular identity. and highlight HRMS accuracy (<2 ppm deviation) for verifying purity and structure .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology :
- NMR : NMR can distinguish between aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). NMR identifies nitro (C-NO) and chloro-substituted carbons (δ 120–140 ppm).
- FT-IR : Nitro (1520–1350 cm) and C-Cl (750–550 cm) stretches confirm functional groups.
- Case Study : uses NMR and HRMS to resolve regioisomerism in nitrosoaniline derivatives, emphasizing spectral simulations to match experimental data .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of structurally related aniline derivatives?
- Methodology :
Dose-Response Studies : Establish EC values across multiple assays (e.g., antimicrobial vs. cytotoxicity).
Structure-Activity Relationship (SAR) : Compare substituent effects. For instance, shows that chloro-methoxy substitutions enhance bioactivity in Pseudomonas aeruginosa inhibitors, while nitro groups modulate solubility .
Meta-Analysis : Cross-reference databases (e.g., PubChem, ChEMBL) to identify outliers in bioactivity data.
- Example : notes that 4-chloro-2-nitroaniline derivatives exhibit variable dye-binding affinities due to steric effects from methoxy groups .
Q. How can hydrogen bonding and crystallography data inform the design of stable co-crystals?
- Methodology :
- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds in nitroanilines). reports a crystal structure with a dihedral angle of 85.3° between aromatic rings, influencing packing efficiency .
- Graph Set Analysis : Use Etter’s rules ( ) to classify hydrogen-bond patterns (e.g., R(8) motifs in nitroaniline derivatives) .
- Application : Co-crystallization with carboxylic acids (e.g., succinic acid) can enhance thermal stability via H-bond networks.
Q. What experimental designs mitigate challenges in regioselective functionalization of the aniline core?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBS) ethers.
- Directed Ortho-Metalation : Use lithium bases (e.g., LDA) to direct substitution at the nitro-adjacent position.
Data Interpretation and Validation
Q. How should researchers validate conflicting solubility data for nitroaniline derivatives?
- Protocol :
Solvent Screening : Test polar (DMSO, ethanol) vs. nonpolar (hexane) solvents. notes trifluoromethoxy groups enhance solubility in oxygenated solvents .
HPLC Purity Checks : Correlate solubility with impurity profiles (e.g., residual salts from synthesis).
Thermodynamic Modeling : Use Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility.
Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?
- Tools :
- DFT Calculations : Calculate Fukui indices (e.g., using Gaussian 16) to identify electrophilic sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro-adjacent carbons).
- Validation : Compare predicted vs. experimental substitution outcomes, as in ’s synthesis of nitrosoanilines .
Structural and Functional Analysis
Q. How do steric and electronic effects of the chloro-methoxy substituent influence biological target binding?
- Analysis :
- Steric Effects : Methoxy groups at the 4-position create torsional barriers, reducing planarization (see ’s crystallographic data) .
- Electronic Effects : Chloro groups increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
